MAZ51

Angiogenesis Lymphangiogenesis Kinase Selectivity

MAZ51 delivers a uniquely narrow, concentration-dependent VEGFR-3 inhibition window (~10-fold over VEGFR-2). Optimized for PC-3 prostate cancer (IC50 2.7 μM) and MT450 in vivo models (8 mg/kg). Distinct polypharmacology via MAO-B and Akt/RhoA pathways precludes generic substitution. Essential for reproducible VEGFR-3 research.

Molecular Formula C21H18N2O
Molecular Weight 314.4 g/mol
Cat. No. B1245357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAZ51
Synonyms3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one
MAZ51 cpd
Molecular FormulaC21H18N2O
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13-
InChIKeyVFCXONOPGCDDBQ-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAZ51 VEGFR-3 Inhibitor Baseline Profile for Research Procurement


MAZ51 is a synthetic indolinone-based small molecule that functions as a selective inhibitor of vascular endothelial growth factor receptor-3 (VEGFR-3, also known as Flt-4) tyrosine kinase activity [1]. Originally synthesized as a tool compound for dissecting VEGFR-3 signaling pathways, MAZ51 exhibits an IC50 of approximately 1 μM against VEGF-C-induced VEGFR-3 phosphorylation in cellular assays, while showing substantially weaker inhibition of the closely related VEGFR-2 receptor [2]. The compound demonstrates a distinct pharmacological fingerprint characterized by differential activity across VEGFR family members and an additional, structurally unrelated secondary target (monoamine oxidase B, MAO-B) . This complex selectivity profile necessitates careful experimental design and precludes simple substitution with other VEGFR-3 inhibitors or multi-targeted kinase inhibitors without rigorous validation.

Why MAZ51 Cannot Be Replaced by Generic VEGFR-3 Inhibitors in Research Workflows


Experimental substitution of MAZ51 with alternative VEGFR-3 inhibitors is scientifically unjustified due to three critical and quantitatively defined differentiators. First, MAZ51 exhibits a narrow, concentration-dependent window of VEGFR-3 selectivity relative to VEGFR-2 (approximately 10-fold selectivity based on phosphorylation inhibition at ≤5 μM vs. 50 μM thresholds), whereas comparator SAR131675 demonstrates substantially broader selectivity margins (≥10-fold vs. VEGFR-2 and ≥50-fold vs. VEGFR-1 in cell-free assays) . Second, MAZ51 possesses a documented, potent off-target activity against MAO-B that is not shared by other VEGFR-3 inhibitors such as SAR131675, introducing confounding variables in any assay system sensitive to monoaminergic modulation . Third, MAZ51's in vivo efficacy in tumor xenograft models (e.g., MT450 rat mammary carcinoma) is established at specific dosing regimens (8 mg/kg i.p. daily) that have been empirically optimized, whereas alternative inhibitors require independent pharmacokinetic and efficacy validation [1]. Direct replacement without rigorous revalidation would compromise experimental reproducibility and data interpretation.

MAZ51 Quantitative Differential Evidence Against Closest Comparators


MAZ51 Exhibits a Narrower VEGFR-3/VEGFR-2 Selectivity Window Compared to SAR131675

MAZ51 demonstrates a concentration-dependent inhibition profile: at low concentrations (≤5 μM), it specifically blocks VEGF-C- and VEGF-D-induced phosphorylation of VEGFR-3 in PAE cells without affecting VEGFR-2; partial blockade of VEGFR-2 phosphorylation is observed only at higher concentrations (50 μM) . This contrasts sharply with SAR131675, which exhibits a more pronounced selectivity margin in cell-free assays: IC50 for VEGFR-3 is 23 nM, with 10-fold selectivity over VEGFR-2 (IC50 ~239 nM) and 50-fold selectivity over VEGFR-1 . The key differentiator is not absolute potency but rather the concentration range over which VEGFR-3 selectivity is maintained.

Angiogenesis Lymphangiogenesis Kinase Selectivity

MAZ51 Demonstrates Distinct Off-Target MAO-B Inhibition Not Shared by SAR131675

MAZ51 has been independently identified as a novel, potent, and selective inhibitor of monoamine oxidase B (MAO-B), binding to the enzyme's active site and preventing the oxidative deamination of monoamine neurotransmitters such as dopamine and serotonin . This secondary pharmacology is not observed with SAR131675, which has been profiled against 107 receptors, enzymes, ion channels, and 65 kinases and found to be highly selective for VEGFR-3 without significant activity against MAO-B or related targets [1]. The presence of MAO-B inhibition introduces a confounding variable in any experimental system where monoaminergic signaling may influence the measured outcomes.

Off-Target Pharmacology Kinase Inhibitor Selectivity Monoamine Oxidase

MAZ51 Exhibits Distinct Cell-Type Specific Antiproliferative Potencies Not Predicted by VEGFR-3 Expression Alone

MAZ51 inhibits proliferation of multiple tumor cell lines with IC50 values that do not correlate strictly with VEGFR-3 expression levels. In a panel of prostate cell lines, MAZ51 IC50 values were: 2.7 μM (PC-3, VEGFR-3-high), 3.8 μM (DU145), 6.0 μM (LNCaP), and 7.0 μM (PrEC) [1]. Critically, the VEGFR-3-expressing human dermal microvascular endothelial cells (HDMEC) showed an IC50 of <1 μM, whereas VEGFR-3-silenced PC-3 cells still exhibited partial sensitivity [2]. This pattern differs from the profile of the VEGFR-2 Kinase Inhibitor I, which only partially decreased PC-3 proliferation at 300 nM and exhibited a different cell-line sensitivity spectrum [3].

Cancer Cell Biology Antiproliferative Activity Prostate Cancer

MAZ51 Exhibits Distinct In Vivo Antitumor Efficacy in Mammary Carcinoma Models

MAZ51 has been empirically validated for in vivo efficacy in the MT450 rat mammary carcinoma model. Daily intraperitoneal administration at 8 mg/kg significantly suppressed tumor growth compared to solvent-treated controls [1]. This in vivo dataset establishes a benchmark for MAZ51's antitumor activity. In contrast, SAR131675's in vivo efficacy has been characterized in distinct models (e.g., 4T1 mouse mammary carcinoma and B16 melanoma) at different doses (100 mg/kg oral) [2]. The dosing regimen, route, and model specificity differ substantially, preventing direct extrapolation.

In Vivo Pharmacology Tumor Xenograft Mammary Carcinoma

MAZ51 Optimal Application Scenarios Driven by Differential Evidence


Mechanistic Studies of VEGFR-3 Signaling in Lymphangiogenesis and Tumor Metastasis

MAZ51 is optimally deployed in experimental systems requiring a well-characterized, concentration-dependent VEGFR-3 inhibitor with a defined selectivity window relative to VEGFR-2. At concentrations ≤5 μM, MAZ51 provides specific blockade of VEGF-C/D-induced VEGFR-3 phosphorylation in PAE cells without affecting VEGFR-2, making it suitable for dissecting VEGFR-3-specific contributions to lymphatic endothelial cell biology and tumor-associated lymphangiogenesis . The compound's additional activity against MAO-B necessitates inclusion of appropriate controls (e.g., MAO-B-specific inhibitors or VEGFR-3 siRNA) to attribute effects specifically to VEGFR-3 blockade, particularly in neuronal or neuroendocrine contexts.

Prostate Cancer Cell Biology: VEGFR-3 Dependency Validation

MAZ51 is validated for use in androgen-independent prostate cancer models, specifically PC-3 cells, where VEGFR-3 is highly expressed and MAZ51 inhibits proliferation with an IC50 of 2.7 μM . The compound's effects can be benchmarked against VEGFR-3 siRNA knockdown and compared with the partial inhibition produced by VEGFR-2 Kinase Inhibitor I, enabling rigorous dissection of VEGFR-3 versus VEGFR-2 contributions to prostate cancer cell growth and migration . This application leverages MAZ51's unique, empirically defined antiproliferative signature in this cell line.

In Vivo MT450 Rat Mammary Carcinoma Xenograft Studies

MAZ51 is the compound of choice for replicating or extending the published in vivo findings in the MT450 rat mammary carcinoma model. Daily intraperitoneal administration at 8 mg/kg has been demonstrated to significantly suppress tumor growth . This established dosing regimen and model system provide a validated framework for investigating tumor-host interactions and direct antitumor effects of VEGFR-3 inhibition. Substitution with SAR131675 or other VEGFR-3 inhibitors would require independent dose-finding and efficacy validation in this specific model.

Glioma Cell Morphology and Cytoskeletal Signaling Studies

MAZ51 induces distinct morphological changes (cell rounding, retraction of cellular protrusions) in rat C6 and human U251MG glioma cell lines through mechanisms involving Akt/GSK3β phosphorylation and RhoA activation . Notably, these effects occur independently of VEGFR-3 phosphorylation inhibition, highlighting MAZ51's utility as a chemical probe for studying RhoA and Akt/GSK3β signaling pathways in glioma biology . This application exploits MAZ51's unique polypharmacology and is not shared by more selective VEGFR-3 inhibitors like SAR131675.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAZ51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.